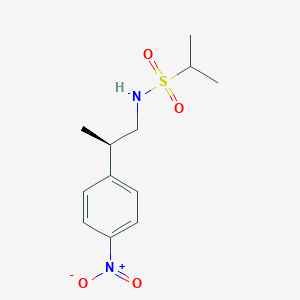

(R)-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide

Description

(R)-N-(2-(4-Nitrophenyl)propyl)propane-2-sulfonamide is a chiral sulfonamide derivative characterized by a 4-nitrophenyl group attached to a propyl chain and a propane-2-sulfonamide moiety. It belongs to the biarylpropylsulfonamide class of compounds, which are known for their role as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) . These modulators enhance synaptic transmission by stabilizing the open conformation of AMPARs, making them promising candidates for cognitive disorders and neurodegenerative diseases. The (R)-enantiomer is specifically designed to optimize receptor binding and minimize off-target effects.

Propriétés

IUPAC Name |

N-[(2R)-2-(4-nitrophenyl)propyl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-9(2)19(17,18)13-8-10(3)11-4-6-12(7-5-11)14(15)16/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRRVIDCPNQYTO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-(4-nitrophenyl)propylamine and propane-2-sulfonyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The ®-2-(4-nitrophenyl)propylamine is reacted with propane-2-sulfonyl chloride in an appropriate solvent like dichloromethane at low temperatures to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, to form nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Formation of ®-N-(2-(4-aminophenyl)propyl)propane-2-sulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Applications De Recherche Scientifique

Chemistry

Catalysis: ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

Drug Development:

Industry

Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of ®-N-(2-(4-nitrophenyl)propyl)propane-2-sulfonamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The nitrophenyl group could interact with aromatic residues in the enzyme, while the sulfonamide group could form hydrogen bonds with amino acid residues.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in the Biarylpropylsulfonamide Class

The target compound shares structural homology with several AMPAR modulators, differing primarily in substituents on the aryl group and stereochemistry. Key analogues include:

Key Observations:

- Substituent Effects: The 4-nitrophenyl group in the target compound introduces a strong electron-withdrawing nitro group, which may enhance receptor binding affinity compared to cyano (LY451646) or halogen (bromo/iodo) substituents. However, nitro groups can also increase oxidative stress risks .

- Safety Profile : Unlike LY451646, which shows a narrow therapeutic window (seizures at 10× effective dose), the nitro-substituted compound’s safety remains uncharacterized. TAK-137, a structurally distinct AMPAR potentiator, highlights the importance of low agonistic activity for wider therapeutic margins .

- Metabolic Stability : Halogenated analogues (e.g., bromo, iodo) may face challenges in metabolic clearance due to increased molecular weight and lipophilicity, whereas the nitro group could improve solubility but may require detoxification pathways .

Mechanistic Differentiation

Biarylpropylsulfonamides modulate AMPARs via distinct mechanisms compared to other structural classes (e.g., pyrrolidinones, benzothiadiazides). The target compound’s nitro group likely stabilizes interactions with the ligand-binding domain (LBD) of AMPARs, similar to LY451646’s cyano group.

Antimicrobial Activity of Nitrophenyl Derivatives

This suggests the nitro group’s versatility in diverse biological contexts, though the target compound’s primary application remains neurological .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and functional groups (e.g., sulfonamide NH, nitro group).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula.

- X-ray Crystallography: Resolves absolute stereochemistry (e.g., single-crystal structures in ).

- Chiral HPLC: Ensures enantiomeric purity .

What in vitro models evaluate its activity on AMPA receptors?

Advanced

Electrophysiological assays using homomeric GluA1, GluA2, or GluA4 receptors expressed in HEK293 cells are standard. Whole-cell patch-clamp recordings measure potentiation of glutamate-induced currents and desensitization kinetics. For example, LY451395 (mibampator) showed differential effects on flip vs. flop splice variants, with EC50 values ranging from 40–71 nM depending on auxiliary proteins like Stargazin or γ8 .

How do auxiliary proteins influence its efficacy as a positive allosteric modulator (PAM)?

Advanced

Auxiliary proteins (e.g., Stargazin, γ8) modulate AMPA receptor trafficking and gating. LY451395’s efficacy varies by subunit composition:

- GluA1-flip + Stargazin: 69% potentiation.

- GluA4-flop + γ8: 49% potentiation.

Contradictions in efficacy across studies may arise from differences in auxiliary protein expression levels or splice variant ratios .

How can researchers resolve contradictory data on its therapeutic efficacy?

Q. Advanced

- Control for splice variants: Test compounds on flip/flop isoforms separately.

- Auxiliary protein co-expression: Include Stargazin or γ8 in assays.

- Standardize assay conditions: Use consistent cell lines (e.g., HEK293 vs. neuronal cells) and glutamate concentrations. Data from show efficacy ranges of 40–71% depending on these variables.

What are its primary biological targets and therapeutic implications?

Basic

LY451395 is a PAM of AMPA receptors, enhancing synaptic plasticity. It has been investigated for cognitive disorders (e.g., Alzheimer’s) and as an antipsychotic (WHO INN: mibampator) . Preclinical studies highlight its potential to improve memory retention in rodent models .

What structure-activity relationship (SAR) insights guide its optimization?

Q. Advanced

- Sulfonamide group: Critical for binding to the allosteric site; bulkier groups (e.g., trifluoromethyl) reduce efficacy.

- Biphenyl moiety: Substitutions at the 4'-position (e.g., methanesulfonamidoethyl) enhance potency.

- Chiral center: The (R)-enantiomer shows 10-fold higher activity than (S) in receptor binding assays .

How is binding affinity and kinetics quantified?

Q. Basic

- Radioligand displacement assays: Use [³H]AMPA to measure IC50 values.

- Surface plasmon resonance (SPR): Determines kon/koff rates for receptor-ligand interactions.

- Electrophysiology: Estimates EC50 and Emax for current potentiation .

What challenges exist in achieving blood-brain barrier (BBB) penetration?

Q. Advanced

- LogP optimization: Target LogP ~2–3 for passive diffusion. LY451395’s LogP (2.8) and molecular weight (449.5 g/mol) favor BBB transit.

- Prodrug strategies: Esterification of polar groups (e.g., sulfonamide) improves bioavailability.

- In vivo PET imaging: Validates brain uptake in rodent models .

How do flip/flop splice variants affect its pharmacological profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.